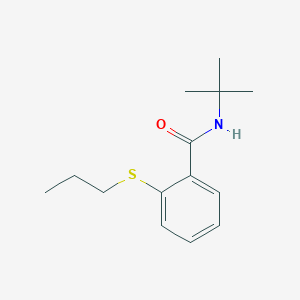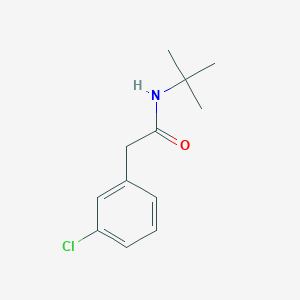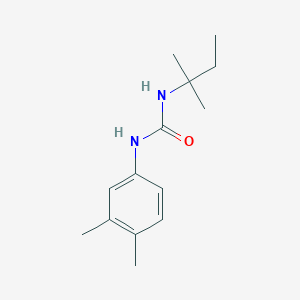![molecular formula C18H25N3O2 B5285075 1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B5285075.png)
1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a cyclohexyl group, an indole moiety, and a urea linkage, making it a unique structure with potential biological significance.
Preparation Methods
The synthesis of 1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea typically involves the reaction of 5-methoxyindole with an appropriate alkylating agent to introduce the ethyl group, followed by the formation of the urea linkage with cyclohexyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the reduction of the urea linkage to an amine.
Scientific Research Applications
1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes like signal transduction and gene expression . The exact pathways and targets may vary depending on the specific biological context and application.
Comparison with Similar Compounds
1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea can be compared with other indole derivatives, such as:
5-methoxyindole: A simpler indole derivative with similar biological activities but lacking the urea and cyclohexyl groups.
1-cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]urea: Similar structure but without the methoxy group, which may affect its biological properties.
N-ethyl-5-methoxyindole: Another indole derivative with an ethyl group but different substitution patterns
These comparisons highlight the unique structural features of this compound and its potential for distinct biological activities.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-23-15-7-8-17-16(11-15)13(12-20-17)9-10-19-18(22)21-14-5-3-2-4-6-14/h7-8,11-12,14,20H,2-6,9-10H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZZDKBJMNUZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[1-(4-methoxy-3-methylbenzyl)piperidin-3-yl]ethyl}methanesulfonamide](/img/structure/B5284999.png)
![N-(2-pyridinylmethyl)-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5285008.png)
![N-[1-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)cyclopentyl]aniline](/img/structure/B5285014.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5285034.png)
![5-{[methyl({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5285046.png)

![2-(3-morpholinyl)-N-{[5-(2-pyridinyl)-2-thienyl]methyl}acetamide hydrochloride](/img/structure/B5285062.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5285068.png)

![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(2-furyl)acrylamide]](/img/structure/B5285090.png)
![2-amino-N-{2-[cyclopentyl(methyl)amino]ethyl}-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5285096.png)

